molecular formula C17H18N4O5 B2889326 ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate CAS No. 896811-63-5

ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate

Cat. No.: B2889326
CAS No.: 896811-63-5
M. Wt: 358.354
InChI Key: XNAUTFDACZANEG-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate is a synthetic chromen derivative characterized by a 2H-chromen core with key substituents:

  • 4-methyl group: Enhances lipophilicity and steric bulk.
  • 2-oxo moiety: Introduces a carbonyl group, influencing electronic properties.
  • Ethyl propanoate ester at position 3: Affects solubility and metabolic stability.

This compound’s structure suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors via its tetrazole moiety and ester functionality.

Properties

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c1-3-24-16(22)7-6-13-10(2)12-5-4-11(8-14(12)26-17(13)23)25-9-15-18-20-21-19-15/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAUTFDACZANEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=NNN=N3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following analogs (derived from patents and chemical databases) highlight critical structural variations and their hypothesized effects:

Compound Name Substituents Key Differences vs. Target Compound Potential Implications
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate - 6-chloro
- 7-(3-(trifluoromethyl)phenylmethoxy)
- Ethyl propanoate
Chlorine at C6; trifluoromethylphenyl at C7 Increased lipophilicity (Cl, CF3); enhanced electron-withdrawing effects; improved metabolic resistance.
Methyl 2-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate - Methyl acetate at C3
- 2H-tetrazole
Acetate ester (vs. propanoate); 2H-tetrazole tautomer Reduced steric bulk (shorter ester); altered tautomer stability; possible solubility differences.

Functional Group Analysis

Tetrazole Moieties
  • 1H-tetrazole (Target Compound) : Exists in a tautomeric form with an NH proton, enabling hydrogen bonding and acidity (pKa ~4–5). This enhances solubility in polar solvents and interaction with biological targets .
  • This may alter pharmacokinetics or target binding efficiency.
Ester Groups
  • Methyl Acetate (Analog ) : Shorter chain may improve aqueous solubility but reduce metabolic stability due to faster hydrolysis.
Substituents on Chromen Core
  • 6-Chloro and Trifluoromethylphenyl (Analog ) : Chlorine introduces steric hindrance and electron-withdrawing effects, while the CF3 group enhances lipophilicity and resistance to oxidative metabolism. These modifications could improve bioavailability in hydrophobic environments.

Biological Activity

Ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate is a synthetic compound that belongs to the class of chromen derivatives. Its unique structural features, including a chromen ring and a tetrazole moiety, suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4O5C_{17}H_{18}N_{4}O_{5}, with a molecular weight of approximately 358.35 g/mol. The structure includes a chromen-2-one moiety, characterized by its benzopyran structure, which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar chromen structures exhibit significant antitumor properties. For instance, research has shown that derivatives of chromen can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and modulation of cell cycle progression . this compound may share these properties due to its structural similarities.

Antimicrobial Properties

Chromene derivatives are also noted for their antimicrobial activities. This compound could potentially inhibit the growth of various bacterial and fungal strains, making it a candidate for further pharmacological exploration in treating infections.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The presence of the tetrazole moiety may enhance binding affinity to biological targets, influencing pathways related to inflammation and cancer progression .

Research Findings and Case Studies

A study conducted on related chromen derivatives demonstrated their effectiveness in inhibiting tumor growth in vitro. The MTT assay revealed significant cytotoxicity against various human cancer cell lines, including HeLa and HCT116, indicating that similar mechanisms might be expected for this compound .

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Molecular Weight Notable Features
This compoundC17H18N4O5358.35 g/molContains both chromen and tetrazole groups
Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-yloxy)-2H-chromen-3-yloxy]acetateC15H16O5276.28 g/molLacks propanoate side chain
Ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen]}propanoateC16H18O5290.31 g/molContains methoxyphenyl group

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